molecular formula C20H19ClF3N5O2 B2946850 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide CAS No. 400076-23-5

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide

Cat. No.: B2946850
CAS No.: 400076-23-5
M. Wt: 453.85
InChI Key: JXBGPUOEUPVTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a complex synthetic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates several privileged motifs known to confer significant bioactivity. The core of the molecule features a 1,2,8-triazaspiro[4.5]decane scaffold, a spirocyclic system that can impart conformational rigidity and high affinity for specific enzyme binding pockets . This central core is functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a heteroaromatic fragment commonly found in modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and influence lipophilicity . The presence of an N-phenylcarboxamide moiety further expands the potential for target engagement, as this group is frequently involved in key hydrogen-bonding interactions with biological receptors . The strategic incorporation of chlorine and trifluoromethyl groups on the pyridine ring is a common practice in medicinal chemistry to fine-tune electronic properties, improve cell membrane permeability, and modulate the compound's overall pharmacokinetic profile . While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a valuable tool for investigating various biological pathways. Researchers may explore its utility in high-throughput screening campaigns, as a lead structure for oncology or neuroscience research, or in the study of enzyme inhibition. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2/c21-15-10-13(20(22,23)24)12-25-17(15)28-8-6-19(7-9-28)11-16(30)27-29(19)18(31)26-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGPUOEUPVTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NN2C(=O)NC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Reactivity of the Trifluoromethyl Group

The -CF₃ group exhibits stability under acidic/basic conditions but participates in:

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects, but directed meta-substitution can occur with strong electrophiles (e.g., nitration) .

  • Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the -CF₃ group may undergo C-F bond cleavage .

Hydrolysis and Stability Studies

  • Carboxamide Hydrolysis : The N-phenylcarboxamide resists hydrolysis under physiological pH but undergoes cleavage in concentrated HCl/NaOH at elevated temperatures (>80°C) .

  • Spirocyclic Ring Stability : The triazaspiro[4.5]decane core remains intact in polar aprotic solvents (e.g., DMSO) but degrades in strongly acidic media (pH < 2) .

Stability Parameter Conditions Outcome Source
Acidic hydrolysis6M HCl, 90°C, 24hPartial decomposition (~30%)
Basic hydrolysis2M NaOH, 80°C, 12hCarboxamide cleavage to carboxylic acid

Cross-Coupling and Derivatization

The pyridine and spirocyclic moieties enable diverse modifications:

  • Suzuki-Miyaura Coupling : The 3-chloro substituent reacts with arylboronic acids to form biaryl derivatives .

  • Reductive Amination : The spirocyclic amine (position 8) reacts with aldehydes/ketones to form secondary amines .

Derivatization Route Reagents Application Source
Suzuki couplingPd(dba)₂, SPhos, K₃PO₄, dioxaneBiaryl analogs for SAR studies
Reductive aminationNaBH₃CN, MeOH, aldehydesSecondary amine derivatives

Mechanistic Insights

  • Ring-Opening Reactions : Under strong nucleophiles (e.g., Grignard reagents), the spirocyclic lactam undergoes ring opening at the carbonyl group.

  • Electrophilic Attack : The electron-deficient pyridine ring reacts selectively at the 5-position in Friedel-Crafts alkylation .

Scientific Research Applications

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Spirocyclic vs. Pyrazole Core: The target compound and CAS 338408-74-5 share a spirocyclic triazaspiro framework, while the pyrazole derivative in adopts a planar heterocyclic system. The 2,4-dione in CAS 338408-74-5 introduces two ketone groups, which may reduce solubility compared to the target compound’s 3-oxo and carboxamide motifs .

Substituent Effects :

  • Both spirocyclic compounds feature a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which enhances metabolic stability and hydrophobic interactions. However, the pyrazole derivative’s 3-chlorophenylsulfanyl group introduces a sulfur atom, altering electronic properties and redox susceptibility .
  • The N-phenylcarboxamide in the target compound could improve binding affinity through π-π stacking, absent in the other compounds.

Physicochemical and Pharmacokinetic Implications

While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be drawn:

  • Polarity : The carboxamide and 3-oxo groups in the target compound likely increase polarity compared to the 2,4-dione (CAS 338408-74-5), which has stronger hydrogen-bond acceptors. This may affect membrane permeability.
  • Metabolic Stability : The trifluoromethyl group in all three compounds reduces oxidative metabolism, but the pyrazole derivative’s sulfanyl group may introduce vulnerabilities to cytochrome P450 enzymes .

Research and Development Status

  • Target Compound: Limited commercial availability suggests it remains in exploratory stages, possibly optimized for specific target engagement (e.g., kinase or GPCR modulation).
  • CAS 338408-74-5 : Discontinuation implies unresolved challenges, such as poor bioavailability or toxicity, despite structural similarity to the target compound .
  • Pyrazole Derivative : The presence of an aldehyde group (a reactive moiety) may limit its utility in drug development due to instability or off-target effects .

Biological Activity

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of the trifluoromethyl and chloro groups on the pyridine ring enhances its lipophilicity and biological activity.

Molecular Formula

  • C : 16
  • H : 16
  • Cl : 1
  • F : 3
  • N : 5
  • O : 1

Molecular Weight

The molecular weight of the compound is approximately 360.77 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Antitumor Activity

Compounds featuring a triazole or spiro structure have demonstrated antitumor activity in various studies. For example, a related compound was tested against human tumor cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxic effects . The activity is often correlated with the ability to inhibit specific cellular pathways, including those involved in cell division and apoptosis.

The proposed mechanisms for the biological activity of similar compounds include:

  • Inhibition of Enzymatic Activity : Many compounds act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or bind to nucleic acids, disrupting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyridine derivatives against common pathogens. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 μg/mL against Candida albicans , indicating strong antifungal properties .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity, various compounds were tested against multiple cancer cell lines. The findings revealed that compounds structurally similar to our target compound had IC50 values ranging from 10 to 50 μM, demonstrating their potential as anticancer agents .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus31.25 μg/mL
AntifungalCandida albicans20 μg/mL
AntitumorMCF-7 (breast cancer)IC50 = 30 μM
HepG2 (liver cancer)IC50 = 40 μM

Q & A

Q. What are the optimal conditions for synthesizing this spirocyclic compound?

The synthesis involves a multi-step protocol, including cyclization and coupling reactions. A typical procedure uses K₂CO₃ as a base in DMF at room temperature for nucleophilic substitution, as seen in analogous spirocyclic systems . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to the intermediate thiol precursor ensures minimal side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic core and substituent positions (e.g., trifluoromethyl and pyridinyl groups) .
  • HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm verify purity (>95%) .
  • Mass spectrometry : HRMS (ESI) provides accurate mass confirmation, with deviations <2 ppm for molecular ion peaks .

Q. What pharmacological screening assays are suitable for initial activity profiling?

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular permeability : Caco-2 monolayer assays assess membrane diffusion, critical for CNS or oral drug candidates .
  • In vitro toxicity : MTT assays in HEK-293 or HepG2 cells evaluate cytotoxicity thresholds .

Advanced Research Questions

Q. How does the trifluoromethyl-pyridine moiety influence binding affinity in target proteins?

The CF₃ group enhances electronegativity and hydrophobic interactions, as observed in related carboxamide derivatives. Computational docking (e.g., AutoDock Vina) reveals:

  • π-π stacking between the pyridine ring and aromatic residues (e.g., Phe in kinase active sites).
  • Halogen bonding between the chloro group and backbone carbonyls .
    Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Kd < 1 µM in optimized analogs) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • For acidic degradation : Use LC-MS to identify hydrolyzed products (e.g., cleavage of the carboxamide bond at pH < 3) .
  • For oxidative stability : Accelerated testing with H₂O₂ or cytochrome P450 mimics reveals susceptibility of the spirocyclic nitrogen to oxidation .
  • Mitigation : Introduce electron-withdrawing groups (e.g., nitro) or formulate with antioxidants (e.g., BHT) .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric catalysis : Employ Pd-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .

Q. What in vivo models are appropriate for studying metabolic clearance?

  • Rodent models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis.
  • Key metrics : Calculate half-life (t₁/₂) and volume of distribution (Vd) using non-compartmental analysis.
  • Species differences : Cross-validate in human hepatocytes to predict CYP450-mediated metabolism .

Q. How do steric effects in the spirocyclic core impact bioactivity?

  • Molecular dynamics simulations : Show that the 1,2,8-triazaspiro[4.5]decane scaffold restricts conformational flexibility, favoring lock-and-key binding with rigid targets .
  • SAR studies : Modifying the N-phenyl group to bulkier substituents (e.g., 2-naphthyl) increases selectivity for serotonin receptors but reduces solubility .

Methodological Notes

  • Contradiction resolution : Cross-reference NMR and X-ray crystallography data to confirm ambiguous stereochemistry .
  • Scalability : Replace DMF with cyclopentyl methyl ether (CPME) in pilot-scale reactions to improve safety and waste management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.